
2-(Pyridin-2-yl)phenol
Vue d'ensemble
Description
“2-(Pyridin-2-yl)phenol” is a chemical compound with the molecular formula C11H9NO and an average mass of 171.195 Da . It has been studied as a dopamine d3 receptor selective ligand with potential applications for the treatment of drug addictions, schizophrenia, and Parkinson’s disease .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-yl)phenol comprises an essentially flat perimidine system and the pyridyl ring. Depending on the number of N-substituents, the ring systems are twisted to a greater or lesser extent .Chemical Reactions Analysis
Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a melting point of 56-57 °C and a boiling point of 135-145 °C (at a pressure of 2 Torr). It has a density of 1.169 and should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Anti-Fibrosis Activity
2-(Pyridin-2-yl)phenol has been used in the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives, which have shown significant anti-fibrotic activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities .
Synthesis of N-heterocycles
N-(pyridin-2-yl)imidates, which can be synthesized from 2-(Pyridin-2-yl)phenol, have been used for the facile conversion into N-heterocycles such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Corrosion Inhibitor
The complex of 2-(Pyridin-2-yl)phenol has been studied as a corrosion inhibitor . The new prepared complex showed an efficiency of 99% at low concentrations range of 50-1000ppm .
Antibacterial Activator
The complex of 2-(Pyridin-2-yl)phenol has also been studied as an antibacterial activator . It showed an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
Mécanisme D'action
While the exact mechanism of action for “2-(Pyridin-2-yl)phenol” is not specified in the retrieved papers, it’s worth noting that its pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNGBIRSIWOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901582 | |
| Record name | NoName_714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)phenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the innovative approaches to synthesizing 2-(pyridin-2-yl)phenol?
A1: Recent research highlights two novel synthetic pathways:
- Deconstructive Cycloaromatization: This method utilizes readily available indolizines and cyclopropenones as starting materials. This catalyst-free approach offers a simple and efficient way to synthesize a variety of polyaryl 2-(pyridin-2-yl)phenols. []
- Palladium-Catalyzed C-H Hydroxylation: This strategy involves the direct hydroxylation of 2-arylpyridines using molecular oxygen (O2) as the sole oxidant. The reaction is facilitated by a palladium catalyst and employs an aldehyde for activating molecular oxygen. [] This method provides an environmentally friendly alternative to traditional oxidation methods and allows access to a diverse range of substituted 2-(pyridin-2-yl)phenols in good yields.
Q2: What are the potential applications of 2-(pyridin-2-yl)phenols in material science?
A2: 2-(Pyridin-2-yl)phenols are versatile building blocks for synthesizing N,O-bidentate ligands. These ligands readily form complexes with organoboron compounds, particularly four-coordinate boron complexes (BF2 and BAr2), which exhibit promising photoluminescent properties. [] These organoboron complexes show bright fluorescence, large Stokes shifts, and good quantum yields, making them potentially valuable in developing light-emitting materials.
Q3: Can you elaborate on the mechanism of palladium-catalyzed C-H hydroxylation in synthesizing 2-(pyridin-2-yl)phenols?
A3: While the exact mechanism is still under investigation, research suggests a Pd(II)/Pd(IV) catalytic cycle. [] The aldehyde plays a crucial role by reacting with oxygen to form an acyl peroxo radical. This radical then interacts with the palladium catalyst, facilitating the C-H activation and subsequent hydroxylation of the 2-arylpyridine substrate.
Q4: How does the structure of 2-(pyridin-2-yl)phenol lend itself to forming organoboron complexes?
A4: The molecule possesses both a nitrogen atom in the pyridine ring and a hydroxyl group on the phenol ring. This N,O-bidentate configuration allows for effective chelation with boron centers, leading to the formation of stable four-coordinate organoboron complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


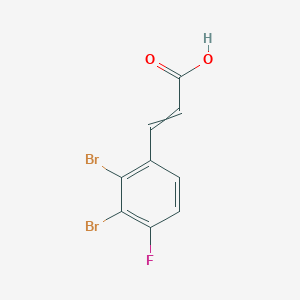
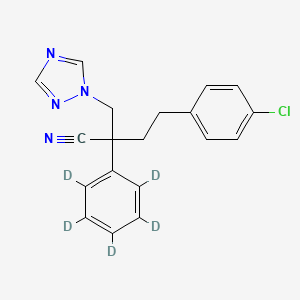
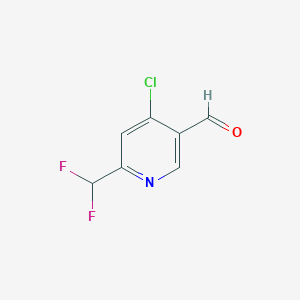
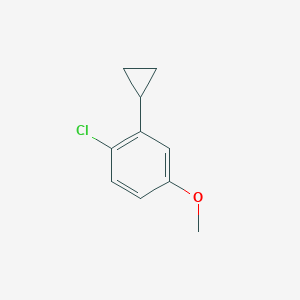

![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)
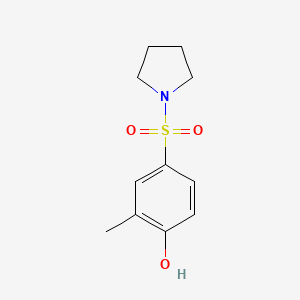

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)
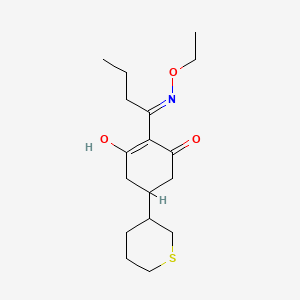
![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)
![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)